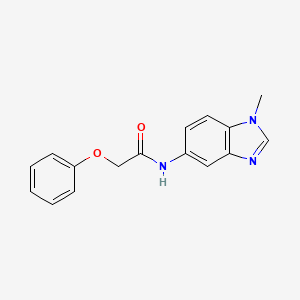![molecular formula C16H19N3OS B5400761 1-(1H-imidazol-2-ylcarbonyl)-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5400761.png)
1-(1H-imidazol-2-ylcarbonyl)-4-[(2-methylphenyl)thio]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-2-ylcarbonyl)-4-[(2-methylphenyl)thio]piperidine, commonly known as IMPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. IMPTP is a piperidine derivative that has been synthesized through a multi-step process, and its unique structure has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of IMPTP is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems. IMPTP has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, IMPTP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. This may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
IMPTP has been found to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory and analgesic properties, which may be attributed to its ability to inhibit the activity of COX-2. Additionally, IMPTP has been found to modulate the levels of neurotransmitters such as serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects. Furthermore, IMPTP has been found to possess antitumor activity, which may be attributed to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
IMPTP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized through a multi-step process. Additionally, it exhibits various biochemical and physiological effects, making it a potential candidate for the development of drugs for various diseases. However, there are also limitations to the use of IMPTP in lab experiments. Its exact mechanism of action is not fully understood, which may make it difficult to develop drugs based on its structure. Additionally, further research is needed to fully understand its potential applications in medicinal chemistry.
将来の方向性
There are several future directions for the research on IMPTP. First, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Additionally, the development of drugs based on the structure of IMPTP may be a potential avenue for future research. Furthermore, the investigation of the potential side effects and toxicity of IMPTP is also an important area of future research. Finally, the development of new synthesis methods for IMPTP may also be an important area of future research.
合成法
The synthesis of IMPTP involves a multi-step process that includes the reaction of 1H-imidazole-2-carboxylic acid with thionyl chloride to form 1-(chloroformyl)imidazole-2-carboxylic acid. This intermediate is then reacted with 2-methylthiophenol in the presence of triethylamine to form the corresponding thioether. The final step involves the reaction of the thioether with piperidine in the presence of sodium hydride to yield IMPTP.
科学的研究の応用
IMPTP has been found to exhibit potential applications in medicinal chemistry. It has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, IMPTP has been investigated for its potential use as an antidepressant and anxiolytic agent due to its ability to modulate the levels of neurotransmitters such as serotonin and dopamine. Furthermore, IMPTP has been found to possess antitumor activity, making it a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
1H-imidazol-2-yl-[4-(2-methylphenyl)sulfanylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12-4-2-3-5-14(12)21-13-6-10-19(11-7-13)16(20)15-17-8-9-18-15/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMLZABHHLZGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2CCN(CC2)C(=O)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5400686.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5400691.png)
![3-[(2-chlorobenzyl)thio]-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400692.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyrazin-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5400702.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5400703.png)
![isopropyl 7-amino-6-cyano-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5400707.png)

![methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5400732.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5400742.png)
![2-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5400743.png)
![1'-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5400749.png)

![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5400757.png)

